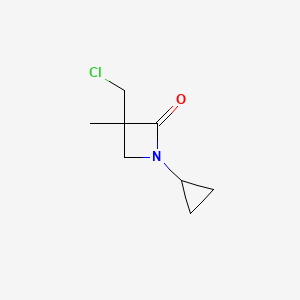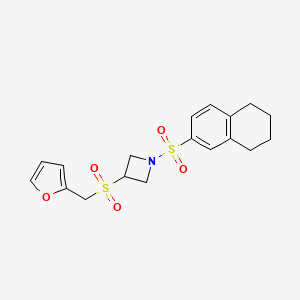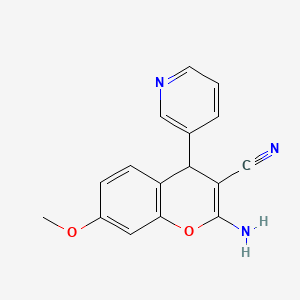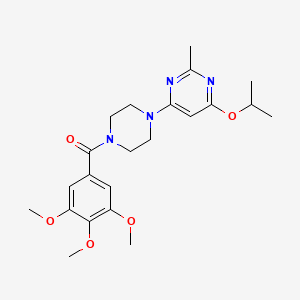![molecular formula C17H22ClNO2 B2409625 [(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate CAS No. 306730-57-4](/img/structure/B2409625.png)
[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate” is carried out by the reaction between 4-nitrobenzoic acid and (4-tert-butylcyclohexylidene)amine. The reaction is carried out under reflux in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified using column chromatography or recrystallization.Molecular Structure Analysis
The molecular formula of “this compound” is C17H22N2O4. The InChI code is1S/C17H22N2O4/c1-17(2,3)13-6-8-14(9-7-13)18-23-16(20)12-4-10-15(11-5-12)19(21)22/h4-5,10-11,13H,6-9H2,1-3H3. Chemical Reactions Analysis
“this compound” is a versatile reagent in organic synthesis due to its ability to act as an electron-deficient dienophile.Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder. It has a melting point of 106-109°C and a boiling point of 446.6°C. It is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane. It is a chemically stable compound and does not degrade under normal conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Science : A study by Huang, Xu, and Yin (2006) described the synthesis of a new monomer bearing the bulky pendant 4-tert-butylcyclohexylidene group, which was used to prepare aromatic poly(bisbenzothiazole)s. These polymers exhibited good solubility, thermal stability, and fluorescence emission, highlighting their potential in material science applications (Huang, Xu, & Yin, 2006).
Enantioselective Fluorescence Sensing : A 2008 study by Liu, Pestano, and Wolf developed a highly fluorescent scandium complex for enantioselective sensing of chiral amino alcohols. This study demonstrates the use of related compounds in developing sensitive detection methods for specific molecules (Liu, Pestano, & Wolf, 2008).
Improved Solubility and Thermal Stability in Polymer Derivatives : Chun (2011) reported the synthesis of poly(bisbenzothiazole)s containing 4-tert-butylcyclohexylidene and alkene units. These polymers showed improved solubility and maintained good thermal stability, which could be beneficial in high-performance material applications (Chun, 2011).
Structural Studies in Polymer Chemistry : Another study by Huang and Yin (2006) focused on the structure-property relationships of poly(benzobisthiazole) and its derivatives. The introduction of etherylene or 4-tert-butylcyclohexylidene groups led to decreased viscosity and enhanced solubility, providing insights into designing polymers with specific physical properties (Huang & Yin, 2006).
Application in Novel Polyamides and Polyimides : A study by Liaw, Liaw, and Chung (2000) demonstrated the synthesis of new cardo polyamides and polyimides containing tert-butylcyclohexylidene units. These compounds exhibited amorphous characteristics, good solubility in various solvents, and high thermal stability, making them suitable for advanced material applications (Liaw, Liaw, & Chung, 2000).
Ring-Opening Polymerization of Functional Cyclic Esters : Trollsås et al. (2000) described the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups. This study provides insights into the design of hydrophilic aliphatic polyesters with potential applications in biodegradable materials and drug delivery systems (Trollsås et al., 2000).
Safety and Hazards
The safety information for “[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate” includes several hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word is “Warning” and it is classified under the GHS07 pictogram .
Eigenschaften
IUPAC Name |
[(4-tert-butylcyclohexylidene)amino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c1-17(2,3)13-6-10-15(11-7-13)19-21-16(20)12-4-8-14(18)9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOJSVPRSWLQGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NOC(=O)C2=CC=C(C=C2)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2409544.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409545.png)
![3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2409547.png)
![2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid](/img/structure/B2409548.png)

![2-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2409550.png)
![N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2409553.png)

![ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2409556.png)
![4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2409559.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2409562.png)

